molecular formula C21H22N2O4S B2623057 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one CAS No. 348575-70-2

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one

Cat. No. B2623057
CAS RN: 348575-70-2
M. Wt: 398.48
InChI Key: ZJEQYWGJESTIPV-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one is not well understood. However, it is believed to exert its therapeutic effects by interacting with various molecular targets in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. Additionally, it has been found to modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. It also modulates various neurotransmitter systems, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one in lab experiments is its broad range of therapeutic properties. It has been shown to exhibit activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one. One area of interest is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic properties. Its broad range of activities makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one involves the condensation reaction between 4-ethyl-aniline and 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is then purified by recrystallization using ethanol.

Scientific Research Applications

2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

(5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEQYWGJESTIPV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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